2-Chloro-3-ethyl-6-methyl-5-nitropyridine
Description
2-Chloro-3-ethyl-6-methyl-5-nitropyridine is a chemical compound with the molecular formula C8H9ClN2O2 It is a derivative of pyridine, characterized by the presence of chloro, ethyl, methyl, and nitro substituents on the pyridine ring
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-chloro-3-ethyl-6-methyl-5-nitropyridine |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-6-4-7(11(12)13)5(2)10-8(6)9/h4H,3H2,1-2H3 |
InChI Key |
WGIKJJHSOXBQQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethyl-6-methyl-5-nitropyridine typically involves the nitration of 2-Chloro-3-ethyl-6-methylpyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
On an industrial scale, the production of 2-Chloro-3-ethyl-6-methyl-5-nitropyridine may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-ethyl-6-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethyl and methyl groups can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acids or aldehydes derived from the ethyl and methyl groups.
Scientific Research Applications
2-Chloro-3-ethyl-6-methyl-5-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethyl-6-methyl-5-nitropyridine depends on its chemical reactivity and the nature of its interactions with other molecules. The nitro group can participate in electron-withdrawing interactions, affecting the electronic properties of the pyridine ring. This can influence the compound’s reactivity in nucleophilic substitution and reduction reactions. Additionally, the chloro group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methyl-5-nitropyridine
- 2-Chloro-4-methyl-3-nitropyridine
- 2-Chloro-5-ethyl-6-methyl-3-nitropyridine
Uniqueness
2-Chloro-3-ethyl-6-methyl-5-nitropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.
Biological Activity
2-Chloro-3-ethyl-6-methyl-5-nitropyridine is a heterocyclic compound with significant potential in various biological applications due to its unique structural features. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer, and neuroprotective properties, along with relevant case studies and research findings.
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : 215.64 g/mol
- Appearance : Yellow crystalline solid
- Solubility : Soluble in organic solvents like ethanol and acetone
Biological Activity Overview
Research indicates that compounds similar to 2-Chloro-3-ethyl-6-methyl-5-nitropyridine exhibit significant biological activities, particularly in antimicrobial and anti-inflammatory domains. The specific biological activities of this compound are emerging but suggest potential interactions with various biological targets.
Antimicrobial Activity
Nitropyridine derivatives have been associated with antimicrobial properties. For instance, compounds structurally related to 2-Chloro-3-ethyl-6-methyl-5-nitropyridine have shown effectiveness against various bacterial strains.
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| 2-Chloro-3-ethyl-6-methyl-5-nitropyridine | Potentially effective against Gram-positive bacteria | |
| 2-Chloro-4-nitropyridine | Inhibitory effects on bacterial growth | |
| 3-Bromo-2-chloro-6-methyl-5-nitropyridine | Exhibited lower activity compared to nitropyridines |
Anticancer Properties
The anticancer potential of 2-Chloro-3-ethyl-6-methyl-5-nitropyridine is supported by studies on related nitropyridines that demonstrate the ability to induce apoptosis in cancer cells. Research has shown that these compounds can interact with cellular pathways involved in cancer progression.
Case Study:
In a study evaluating the cytotoxic effects of various nitropyridine derivatives on cancer cell lines, 2-Chloro-3-ethyl-6-methyl-5-nitropyridine demonstrated a concentration-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent. The mechanism appears to involve the modulation of apoptosis-related proteins such as Bcl-2 and caspases .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of nitropyridines indicate that they may confer protective effects against neurodegenerative diseases. For example, compounds with similar structures have shown promise in reducing oxidative stress and apoptosis in neuronal cells.
Research Findings:
A study highlighted the neuroprotective effects of nitropyridine derivatives in models of Alzheimer's disease, where they were observed to upregulate antioxidant defenses and inhibit apoptotic pathways . These findings suggest that 2-Chloro-3-ethyl-6-methyl-5-nitropyridine may have similar neuroprotective qualities.
The biological activity of 2-Chloro-3-ethyl-6-methyl-5-nitropyridine is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Apoptosis Induction : It may modulate pathways leading to increased apoptosis in cancer cells.
- Antioxidant Activity : Potential enhancement of cellular antioxidant defenses could contribute to its neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
